molecular formula C8H11F2N B2549478 9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane CAS No. 2219376-57-3

9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane

Cat. No.: B2549478
CAS No.: 2219376-57-3
M. Wt: 159.18
InChI Key: VHTWPQIMESBGTE-UHFFFAOYSA-N
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Description

9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two fluorine atoms and an azadispiro framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety. The production process must adhere to stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.

Scientific Research Applications

9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 10,10-Difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride
  • 8,8-Difluoro-2-azadispiro[3.1.3{6}.1{4}]decane hydrochloride

Uniqueness

9,9-Difluoro-2-azadispiro[3.0.3{5}.1{4}]nonane is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

9,9-difluoro-7-azadispiro[3.0.35.14]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c9-8(10)6(2-1-3-6)7(8)4-11-5-7/h11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTWPQIMESBGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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